Azetidine-3-sulfonyl fluoride hydrochloride

Description

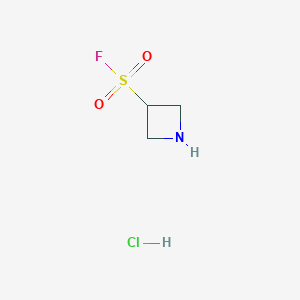

Azetidine-3-sulfonyl fluoride hydrochloride is a specialized azetidine derivative featuring a sulfonyl fluoride (-SO₂F) group at the 3-position of the azetidine ring, combined with a hydrochloride salt. Sulfonyl fluorides are known for their stability and selective reactivity, making them valuable in covalent inhibitor design .

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine-3-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVMJEXGGSMBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-42-5 | |

| Record name | azetidine-3-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of azetidine with sulfonyl fluoride under controlled conditions. One common method includes the use of a sulfonyl azide and a fluoride source in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

Oxidation Reactions: Sulfonic acid derivatives.

Reduction Reactions: Sulfonamide derivatives.

Scientific Research Applications

While "Azetidine-3-sulfonyl fluoride hydrochloride" is not explicitly detailed as a compound with extensive research and case studies in the provided search results, the documents do highlight the applications of related compounds, such as azetidine sulfonyl fluorides (ASFs), in drug discovery and chemical synthesis . These findings may be relevant to the potential applications of "this compound" due to their structural similarities and chemical properties.

Here's a summary of the applications of related compounds:

四-Membered Heterocycles in Medicinal Chemistry

- Azetidines, including azetidine sulfonyl fluorides (ASFs), are recognized as valuable components in medicinal chemistry because of their small size and polar nature, which can significantly affect the physicochemical properties of drug molecules .

- Researchers are actively seeking mild and effective synthetic strategies to access new azetidine derivatives and molecular scaffolds, which are important for drug discovery .

Azetidine Sulfonyl Fluorides (ASFs) as Versatile Reagents

- ASFs can be used to generate a diverse array of novel pharmacophore motifs .

- They offer an alternative to azabicyclo[1.1.0]butane (ABB) reagents and their derivatives .

- ASFs have demonstrated potential for forming new degrader motifs or PROTAC linker units through coupling with E3 ligase ligands .

Reactivity and Synthesis

- ASFs can be synthesized through a three-step sequence from readily available tertiary alcohols .

- They participate in defluorosulfonylation (deFS) reactions under mild thermal conditions, allowing for the generation of reactive intermediates that couple with a broad range of nucleophiles .

- ASFs are compatible with Sulfur–Fluoride Exchange (SuFEx) reactions under anionic conditions, resulting in novel strained ring S(VI) motifs .

Applications in Drug Discovery

- ASFs can be used in the synthesis of drug analogs, showcasing their potential for diversification and inclusion in medicinal chemistry programs .

- They can be utilized as linker motifs and can incorporate pendant groups suitable for common conjugation reactions .

- ASFs react with various primary and secondary amines, as well as anilines, providing amino-azetidines with broad functional group tolerance .

Additional Applications of Azetidines

- Azetidines are strained compounds that can undergo nucleophilic ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or expanded ring systems .

- They can be used as ligands in catalytic processes, including reductions, cycloadditions, cyclopropanation, and C–C bond-forming reactions .

- Azetidine-3-carboxylic acid esters can be used to prepare libraries of bioactive compounds, such as bronchodilating and anti-inflammatory drugs, and antibacterial agents .

Mechanism of Action

The mechanism of action of azetidine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Azetidine Derivatives

Reactivity and Functional Group Analysis

- Sulfonyl Fluoride (-SO₂F): The sulfonyl fluoride group is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine or cysteine in enzymes). This contrasts with the methyl sulfonyl (-SO₂CH₃) group in 3-Methanesulfonylazetidine hydrochloride, which lacks comparable reactivity but offers stability for non-covalent interactions .

- Hydroxyl (-OH) :

Azetidin-3-ol hydrochloride’s hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable as a synthetic intermediate or in prodrug designs . - Fluorine (-F) : 3-Fluoroazetidine hydrochloride’s fluorine atom enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Biological Activity

Azetidine-3-sulfonyl fluoride hydrochloride (ASF) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of ASF, highlighting its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered cyclic amine. The sulfonyl fluoride functional group imparts unique reactivity, making it a valuable building block in drug discovery and chemical biology. Its molecular formula is .

Synthesis of this compound

The synthesis of ASF typically involves several steps, including the formation of azetidine derivatives followed by sulfonylation. Recent studies have shown that azetidine sulfonyl fluorides can be synthesized efficiently through a thiol alkylation–oxidation–elimination sequence, allowing for scalable production .

1. Antimicrobial Activity

Research has demonstrated that compounds derived from azetidine sulfonyl fluorides exhibit notable antimicrobial properties. In particular, 2-azetidinones synthesized from ASF derivatives have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds based on the sulfadiazine skeleton demonstrated higher activity against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity (μg/mL) | Bacterial Strain |

|---|---|---|

| 4a1 | 128 | Staphylococcus epidermidis |

| 4a2 | 256 | Enterococcus faecalis |

| 4b5 | 256 | Pseudomonas aeruginosa |

2. Antioxidant Activity

In addition to its antibacterial properties, ASF derivatives have been evaluated for their antioxidant activity. Studies indicate that these compounds exhibit significant radical scavenging capabilities, comparable to standard antioxidants like ascorbic acid .

3. Enzyme Inhibition

This compound has been explored as a covalent inhibitor of various enzymes. Its ability to modify reactive residues such as serines makes it a promising candidate for the development of protease inhibitors. The sulfonyl fluoride group acts as an electrophilic warhead that can selectively react with nucleophilic sites in proteins .

Case Studies

Recent case studies have highlighted the application of ASF in drug design:

- Protease Inhibition : ASF was shown to effectively inhibit serine proteases by covalently modifying the active site serine residue, demonstrating potential for therapeutic applications in diseases where protease activity is dysregulated .

- Anticancer Activity : Compounds derived from ASF have been evaluated for anticancer properties, showing promising results in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing azetidine-3-sulfonyl fluoride hydrochloride, and what methodological considerations are critical for optimizing yield?

- Methodology : The compound is typically synthesized via sulfonylation of azetidine derivatives. Key steps include:

- Reagent Selection : Use of sulfonyl chloride intermediates (e.g., pyridine-3-sulfonyl chloride analogs) under anhydrous conditions to avoid hydrolysis .

- Fluorination : Substitution of chloride with fluoride using agents like KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

- Critical Considerations : Monitor reaction pH to prevent decomposition of the azetidine ring. Use inert atmospheres (N₂/Ar) to avoid side reactions with moisture .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl fluoride groups (¹⁹F NMR: δ ~50–60 ppm) .

- FT-IR : Confirm sulfonyl fluoride (S=O stretch ~1350 cm⁻¹) and azetidine (C-N stretch ~1200 cm⁻¹) .

- Chromatography :

- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to assess purity and detect degradation products .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally related sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) in nucleophilic substitution reactions?

- Mechanistic Insights :

- The fluoride group in this compound exhibits lower electrophilicity compared to chlorides, requiring stronger nucleophiles (e.g., amines or thiols) and elevated temperatures (60–80°C) for substitution .

- Comparative Reactivity Table :

| Compound | Electrophilicity | Optimal Temp. | Common Nucleophiles |

|---|---|---|---|

| Pyridine-3-sulfonyl chloride | High | 25–40°C | Alcohols, amines |

| Azetidine-3-sulfonyl fluoride HCl | Moderate | 60–80°C | Thiols, azides |

- Applications : This reactivity profile makes it suitable for selective labeling in bioconjugation, where slower kinetics reduce off-target modifications .

Q. What are the key stability challenges for this compound under varying pH and temperature conditions, and how can they be mitigated?

- Stability Data :

- pH Sensitivity : Hydrolyzes rapidly in basic conditions (pH > 8), forming sulfonic acid derivatives. Stable in acidic buffers (pH 2–6) for ≤48 hours .

- Thermal Degradation : Decomposes above 80°C; store at –20°C under desiccation .

- Mitigation Strategies :

- Use lyophilization for long-term storage.

- Add stabilizers like ascorbic acid (1–2 mM) to aqueous solutions to inhibit radical-mediated degradation .

Q. How can researchers resolve contradictions in literature data regarding the biological activity of this compound derivatives?

- Data Validation Approaches :

Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .

Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorogenic substrates) with cellular viability assays (MTT/XTT) to confirm target-specific effects .

Structural Confirmation : Use X-ray crystallography or docking simulations to verify binding modes of disputed derivatives .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent batch purity and moisture content (Karl Fischer titration) to minimize variability .

- Analytical Cross-Validation : Pair NMR with high-resolution mass spectrometry (HR-MS) to confirm molecular integrity .

- Biological Assays : Include negative controls (e.g., unmodified azetidine derivatives) to distinguish sulfonyl fluoride-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.